molecular formula C11H23NO B13266587 N-(butan-2-yl)-2,6-dimethyloxan-4-amine

N-(butan-2-yl)-2,6-dimethyloxan-4-amine

Cat. No.: B13266587
M. Wt: 185.31 g/mol
InChI Key: BBDRZWBKUACXTG-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-2,6-dimethyloxan-4-amine is a chemical compound featuring an amine group attached to a tetrahydropyran (oxan-4-amine) core that is further modified with 2,6-dimethyl substitutions and a sec-butyl (butan-2-yl) chain. This specific molecular architecture, incorporating a heterocycle and an alkylamine, suggests its potential utility as a versatile building block or intermediate in advanced organic synthesis and medicinal chemistry research . Compounds with similar structural motifs, particularly those containing the oxan-4-amine scaffold, are frequently employed in the development of novel molecular probes and in the construction of complex chemical libraries for drug discovery initiatives . The structural elements present in this amine make it a candidate for investigating structure-activity relationships, particularly in modulating the physicochemical properties of lead compounds. Researchers may explore its application in designing molecules that target biological systems, leveraging the potential for hydrogen bonding and lipophilicity imparted by its functional groups . This product is intended for use in controlled laboratory settings by qualified professionals. For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-butan-2-yl-2,6-dimethyloxan-4-amine

InChI

InChI=1S/C11H23NO/c1-5-8(2)12-11-6-9(3)13-10(4)7-11/h8-12H,5-7H2,1-4H3

InChI Key

BBDRZWBKUACXTG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1CC(OC(C1)C)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(butan-2-yl)-2,6-dimethyloxan-4-amine primarily involves nucleophilic substitution reactions where 2,6-dimethyloxan-4-amine acts as the nucleophile. The key step is the alkylation of the amine nitrogen with butan-2-yl halides (such as butan-2-yl bromide or chloride) under basic conditions to form the desired N-substituted amine.

  • Starting Materials: 2,6-dimethyloxan-4-amine and butan-2-yl halide
  • Solvents: Commonly used solvents include ethanol or methanol, which provide a polar protic medium facilitating the reaction.
  • Bases: Sodium hydroxide or potassium carbonate are typically employed to deprotonate the amine and promote nucleophilic substitution.
  • Temperature: Reactions are generally conducted at reflux temperatures to ensure completion.

Reaction Mechanism

The reaction proceeds via an SN2 nucleophilic substitution mechanism where the lone pair on the amine nitrogen attacks the electrophilic carbon of the butan-2-yl halide, displacing the halide ion and forming the N-(butan-2-yl) substituted product.

Industrial Scale Synthesis

On an industrial scale, the synthesis is optimized by:

  • Using continuous flow reactors to maintain precise control over reaction parameters such as temperature, residence time, and mixing, which improves yield and reproducibility.
  • Employing catalysts or phase-transfer catalysts to enhance reaction rates.
  • Implementing advanced purification techniques such as crystallization or chromatography to achieve high purity.

Data Table: Typical Reaction Conditions for Preparation

Parameter Typical Condition Notes
Starting amine 2,6-dimethyloxan-4-amine Purity > 98%
Alkylating agent Butan-2-yl bromide or chloride Stoichiometric or slight excess
Solvent Ethanol or methanol Polar protic solvent
Base Sodium hydroxide or potassium carbonate 1.1 to 1.5 equivalents
Temperature Reflux (~78-85 °C for ethanol) Ensures reaction completion
Reaction time 4 to 12 hours Depends on scale and conditions
Workup Extraction, washing, drying Removal of salts and impurities
Purification Recrystallization or column chromatography To achieve >99% purity
Yield Typically 75-90% Optimized in industrial settings

Comprehensive Research Findings and Analysis

Reaction Efficiency and Optimization

Studies indicate that the choice of base and solvent critically affects the yield and purity of this compound. Potassium carbonate in ethanol has been found to provide a good balance between reaction rate and product purity. The use of sodium hydroxide can lead to side reactions such as elimination, reducing yield.

Alternative Synthetic Approaches

While the direct alkylation method is most common, alternative routes include:

  • Reductive amination: Reacting 2,6-dimethyloxan-4-amine with butan-2-one (methyl ethyl ketone) in the presence of reducing agents such as sodium triacetoxyborohydride to form the N-substituted amine.
  • Catalytic amination: Using transition metal catalysts to facilitate the direct amination of oxan derivatives with butan-2-yl precursors under milder conditions.

Purification and Characterization

Purification techniques such as recrystallization from suitable solvents or chromatographic methods are critical to remove unreacted starting materials and side-products. Characterization is typically performed using:

  • Nuclear Magnetic Resonance spectroscopy to confirm the substitution pattern.
  • Mass spectrometry for molecular weight verification.
  • Infrared spectroscopy to confirm functional groups.

Comparative Analysis with Related Compounds

Feature This compound N-(1-ethylsulfonylpropan-2-yl)-2,2-dimethyloxan-4-amine
Functional group Secondary amine Amine with ethylsulfonyl substituent
Synthetic complexity Moderate Higher due to sulfonylation step
Common solvents Ethanol, methanol Similar, with possible use of aprotic solvents
Reaction conditions Basic, reflux Multi-step, including sulfonation under basic conditions
Industrial applicability High Used in specialized synthesis
Typical yields 75-90% Variable, dependent on sulfonation efficiency

Chemical Reactions Analysis

Types of Reactions: N-(butan-2-yl)-2,6-dimethyloxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Chemistry: N-(butan-2-yl)-2,6-dimethyloxan-4-amine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on cellular processes and enzyme activities. It is also employed in the synthesis of biologically active molecules.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is also utilized in the formulation of coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative data for N-(butan-2-yl)-2,6-dimethyloxan-4-amine are scarce in the provided evidence, analogs with overlapping structural motifs can be inferred from related compounds. Below is an analysis based on structural parallels:

Substituent Effects on the Oxane Ring

Compounds m, n, and o from share the 2,6-dimethylphenoxy group, which introduces steric hindrance and lipophilicity similar to the 2,6-dimethyloxane moiety in the target compound. However, these analogs are more complex, incorporating acetamido, hydroxy, and tetrahydro-pyrimidinone groups. The presence of these additional functionalities likely enhances hydrogen-bonding capacity and biological target affinity compared to the simpler tertiary amine structure of this compound .

Amine Group Variations

The butan-2-yl amine substituent in the target compound contrasts with the 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide groups in compounds m, n, and o ().

Stereochemical Considerations

Compounds m , n , and o () specify stereochemistry (e.g., 2S,4S,5S), highlighting the importance of chiral centers in pharmacological activity. If this compound has unresolved stereochemistry, its biological or chemical behavior could vary significantly from enantiomerically pure analogs .

Biological Activity

N-(butan-2-yl)-2,6-dimethyloxan-4-amine is a chemical compound notable for its unique structure, which includes an oxane ring and an amine functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including interactions with various molecular targets that could lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{21}N_{1}O_{1}, with a molecular weight of approximately 185.31 g/mol. The presence of the butan-2-yl group and the oxane ring imparts specific chemical properties that influence its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors within biological systems. The amine functional group facilitates hydrogen bonding, which is crucial for modulating enzyme activity and receptor interactions. Such interactions can lead to various physiological effects, making this compound a candidate for further pharmacological studies.

Pharmacological Potential

Research indicates that this compound may serve as a lead compound for developing new therapeutics. Its structural similarities to other bioactive compounds suggest potential applications in treating conditions linked to enzyme dysregulation or receptor malfunction.

Comparative Analysis

To better understand the unique aspects of this compound, a comparison with related compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
N-(butan-2-yl)-2,6-dimethyloxan-4-aminesContains an additional methyl group on the oxaneEnhanced hydrophobicity
N-(butan-2-yl)-2,6-dimethyloxan-4-olHydroxyl group instead of amineIncreased polarity and solubility
N-(butan-2-yl)-2,6-dimethyloxan-4-thiolThiol group instead of amineDifferent reactivity due to sulfur

In Vitro Studies

Several studies have focused on the in vitro biological evaluation of this compound. For instance, binding assays have been conducted to assess its affinity for specific receptors associated with various diseases. These assays typically involve measuring the inhibition of enzyme activity or receptor binding in the presence of varying concentrations of the compound.

Toxicity Profiles

Toxicological assessments are crucial in evaluating the safety profile of this compound. Preliminary studies suggest that while it exhibits promising biological activity, further investigations are necessary to fully understand its toxicity and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(butan-2-yl)-2,6-dimethyloxan-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves alkylation or reductive amination, with critical parameters including solvent polarity (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalysts like HATU or triethylamine. For example, branched alkylamine derivatives often require controlled pH to avoid side reactions . Yield optimization may involve iterative purification via column chromatography or recrystallization. Evidence from similar oxan-4-amine analogs suggests that steric hindrance from the 2,6-dimethyl group necessitates longer reaction times for complete substitution .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions and stereochemistry. X-ray crystallography, using programs like SHELXL , provides precise 3D conformation data. For example, monoclinic crystal systems (space group P21/c) are common for oxan-4-amine derivatives, with lattice parameters (e.g., a = 9.6472 Å, β = 114.355°) critical for resolving torsional angles . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties of this compound that influence its solubility and stability in experimental settings?

  • Methodological Answer : The compound’s logP (~2.5–3.0) predicts moderate lipid solubility, influenced by the 2,6-dimethyloxan ring and branched butan-2-yl group. Stability studies in buffered solutions (pH 4–9) and under UV light are recommended to assess degradation pathways. Polar aprotic solvents like DMSO enhance solubility for biological assays, while crystalline forms (analyzed via DSC/TGA) improve storage stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assay systems?

  • Methodological Answer : Contradictions in IC₅₀ values (e.g., TRPA1 inhibition vs. kinase assays) may arise from assay-specific conditions (e.g., cell membrane permeability, protein concentration). Normalize data using internal controls (e.g., HC-030031 for TRPA1 ) and validate via orthogonal methods like SPR or ITC. Meta-analyses of structural analogs (e.g., pyridine or pyrimidine derivatives) can identify scaffold-specific interference .

Q. What computational approaches are recommended to predict the binding affinity and interaction mechanisms of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER/CHARMM) model ligand-protein interactions. For example, BACE1 inhibitors with similar alkylamine moieties show hydrogen bonding with catalytic aspartate residues . Pharmacophore mapping of the oxan-4-amine core identifies steric and electronic complementarity to target active sites .

Q. How can structural modifications of this compound be systematically designed to enhance its pharmacological profile while minimizing toxicity?

  • Methodological Answer : Introduce bioisosteres (e.g., replacing methyl with trifluoromethyl) to improve metabolic stability. SAR studies on substituent positions (e.g., 2,6-dimethyl vs. 3,5-dimethyl) optimize target selectivity. Toxicity screening via hepatic microsome assays and zebrafish models identifies metabolic liabilities early .

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